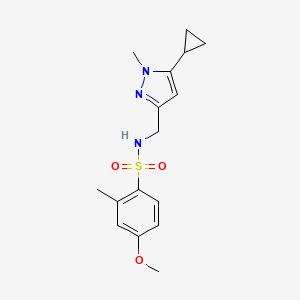
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The structure of this compound suggests that it may have interesting interactions with biological targets due to the presence of a pyrazole ring, a common feature in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of suitable precursors such as substituted benzaldehydes or benzofuran derivatives with hydrazinobenzenesulfonamide or similar amines. For example, a series of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides were synthesized from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic routes could be hypothesized based on the general methods described.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and HRMS. X-ray crystallography can provide detailed insights into the spatial arrangement of atoms within the molecule. For instance, the crystal structure of a related sulfonamide compound was determined, revealing the existence of enol-imine tautomerism in the solid state . This kind of structural information is crucial for understanding the compound's potential interactions with biological targets.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The reactivity of the pyrazole moiety, for example, can lead to the formation of different tautomeric forms, which can have distinct photochromic and thermochromic properties . The presence of methoxy and methyl groups could also influence the compound's reactivity and its ability to interact with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, absorption, and fluorescence characteristics, can be significantly affected by the substituents on the aromatic rings and the nature of the heterocyclic moieties. The absorption maxima and emission spectra of these compounds can vary with the substituents present, which is important for their potential applications in medicinal chemistry and materials science . The solvent polarity can also influence these properties, which is relevant for the compound's behavior in biological systems or in different environments.
Aplicaciones Científicas De Investigación
Reactivity in Synthetic Chemistry
The reactivity of pyrazole derivatives, particularly those bearing a cyclopropyl group at the C3 position, has been explored in palladium-catalyzed direct arylations. These compounds have shown successful employment in regioselective C4-arylations without the decomposition of the cyclopropyl unit, demonstrating their utility in the synthesis of complex organic structures (Sidhom et al., 2018).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT). These compounds exhibit high singlet oxygen quantum yields, making them promising candidates for cancer treatment through PDT (Pişkin et al., 2020).
COX-2 Inhibition for Anti-inflammatory Applications
Research into 1,5-diarylpyrazole derivatives, including those featuring benzenesulfonamide moieties, has identified potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This research has led to the identification of celecoxib, a COX-2 inhibitor currently used in treating arthritis and other inflammatory conditions (Penning et al., 1997).
Anti-HIV and Antifungal Activities
Sulfonamide derivatives have been synthesized and evaluated for their anti-HIV and antifungal activities, highlighting the versatility of benzenesulfonamide compounds in addressing a range of infectious diseases. These studies have identified compounds with promising in vitro activities against HIV and various fungal pathogens (Zareef et al., 2007).
Antitumor and Antimicrobial Potentials
The synthesis of new benzenesulfonamide derivatives has been pursued for their potential antitumor and antimicrobial effects. These compounds have been tested against different cancer cell lines and microbial strains, showing significant activity in some cases, which suggests their potential for development into new therapeutic agents (Abbas et al., 2017).
Safety and Hazards
The safety information for “(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-8-14(22-3)6-7-16(11)23(20,21)17-10-13-9-15(12-4-5-12)19(2)18-13/h6-9,12,17H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKFCSQPAXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
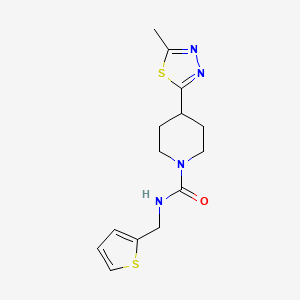

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)

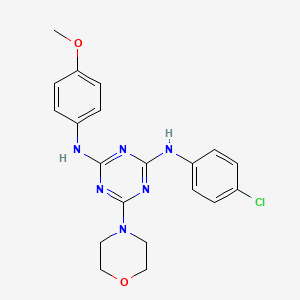
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
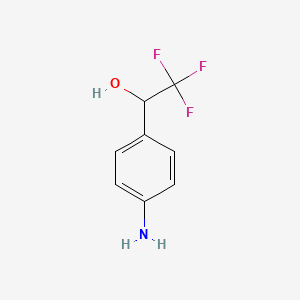
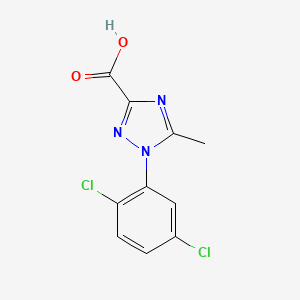
![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)